molecular formula C7H7ClO4S B1425351 Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate CAS No. 95201-98-2

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate

Cat. No.: B1425351
CAS No.: 95201-98-2
M. Wt: 222.65 g/mol
InChI Key: OHCXCLUOINPJMH-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with a chloro group at the 4-position, a hydroxy group at the 3-position, and a methoxy group at the 5-position. The 2-position of the thiophene ring is connected to a carboxylate group, which is esterified with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, as a heterocyclic compound, may have interesting electronic properties due to the presence of the sulfur atom. The various substituents (chloro, hydroxy, methoxy, and carboxylate groups) would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy and methoxy groups might be involved in reactions with acids or bases, and the chloro group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the hydroxy and carboxylate groups) could make the compound soluble in polar solvents .

Scientific Research Applications

1. Synthesis and Transformation

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate has been used in chemical synthesis and transformation. A study by Corral and Lissavetzky (1984) demonstrated its utility in producing 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis, with potential applications in synthesizing ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

2. Nitration and Derivative Formation

Research by Shvedov et al. (1973) involved nitration of 4-chloro-3-ethoxycarbonyl-2-methylthiophene to form nitro derivatives of thiophene. This process is significant for generating functional derivatives with various applications in chemical synthesis (Shvedov et al., 1973).

3. Reaction Behavior Analysis

The behavior of methyl 3-hydroxythiophene-2-carboxylate in chlorination reactions and its interaction with active hydrogen-containing compounds was studied by Corral, Lissavetzky, and Manzanares (1990). Understanding these reactions is crucial for exploring novel synthetic pathways (Corral, Lissavetzky, & Manzanares, 1990).

4. Role in Antiviral Research

Kovalenko et al. (2020) conducted a study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, exploring its potential as an inhibitor of Hepatitis B Virus replication. This indicates the possible biomedical applications of related methylthiophene derivatives (Kovalenko et al., 2020).

5. Synthesis of Novel Bioisosteres

Karp et al. (2000) reported the synthesis of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere, from methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate. Bioisosteres are used in drug design to modify the biological properties of compounds (Karp et al., 2000).

Properties

IUPAC Name

methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXCLUOINPJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(S1)C(=O)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716090
Record name Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95201-98-2
Record name Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (10 mmol) was stirred in anhydrous methanol at room temperature for 4 hours and the precipitate filtered, m.p. 109°-111° C. (methanol).
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
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Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
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Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
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Reactant of Route 5
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
Reactant of Route 6
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Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate

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